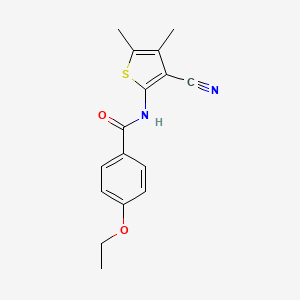

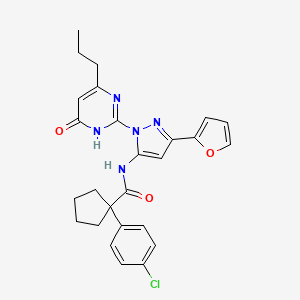

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide, also known as CTB, is a small molecule that has attracted significant attention in scientific research due to its potential therapeutic applications. CTB was first synthesized in 2007 by a group of researchers at the University of California, San Diego, and since then, it has been extensively studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- Polymorphism and Dynamics in Plastic Crystalline Phases Researchers have explored the dynamics of isomeric alcohols, including 3,3-dimethylbutan-1-ol (a derivative of our compound), in liquid and plastic crystalline phases. These studies provide insights into molecular motions and self-diffusion coefficients, highlighting changes during the transition between liquid and orientationally disordered crystalline phases.

- Luminescence in Ytterbium (III) Complexes A study investigated ytterbium (III) beta-diketonate complexes, utilizing derivatives similar to our compound. Researchers focused on photoluminescence properties, revealing how fluorination of ligands affects luminescence intensity, particularly for optical applications.

- Another study involved the synthesis of Eu (III) tetrakis (β-diketonate) dimeric complexes, employing ligands akin to our compound. These complexes exhibited bright red luminescence, with potential applications in photonic materials .

- Researchers developed a novel method for protecting sulfonic acids, using intermediates such as 2,2-dimethylbutan-1-ol (a close relative of our compound) . This work contributes to the field of organic synthesis.

- Chemical Reactions and Ligand Applications Our compound’s unique structure may participate in diverse chemical reactions. For instance, it has been used in the synthesis of CF3-containing fused pyridines and as a ligand in the preparation of ternary lanthanide (Ln) complexes.

- Molecular Structure Insights The presence of fluorine atoms in our compound contributes to its distinctive properties. Further studies on its dynamics in liquid and plastic crystalline phases can provide deeper insights into its molecular structure.

Synthesis and Properties of Eu (III) Complexes

Taurine Derivative Synthesis

Propiedades

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-4-20-13-7-5-12(6-8-13)15(19)18-16-14(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEQWOLIESWRHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366793.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)

![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)

![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)

![N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2366807.png)